molecular formula C14H11BrOS B2883099 (2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one CAS No. 209600-04-4

(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B2883099
CAS No.: 209600-04-4
M. Wt: 307.21
InChI Key: OFKQZJVIVFMBRB-CMDGGOBGSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 4-bromophenyl group at the carbonyl end and a 2,3-dimethoxyphenyl moiety at the propenone terminus.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKYUIGBJDCYSA-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of this compound includes a bromophenyl and a dimethoxyphenyl group connected by a propene chain. Its molecular formula is C17H15BrO3C_{17}H_{15}BrO_3, with a molecular weight of approximately 345.21 g/mol. The compound's structure can be represented as follows:

Structure C17H15BrO3\text{Structure }C_{17}H_{15}BrO_3

The biological activity of this chalcone derivative is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis. Studies suggest that it may exert its anticancer effects through:

  • Inhibition of cell proliferation : The compound has been shown to disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Induction of apoptosis : It activates intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 .
  • Antioxidant activity : The presence of methoxy groups enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10.5Induces apoptosis via p53 pathway modulation
HeLa (Cervical Cancer)12.8Inhibits topoisomerase II activity
A549 (Lung Cancer)15.0Promotes ROS formation leading to cell death
K562 (Leukemia)9.7Blocks cell cycle progression

These findings highlight the compound's potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 20 to 40 µg/mL .

Case Studies

A notable study evaluated the effects of this chalcone derivative on human breast cancer cells. The results indicated that treatment with the compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Furthermore, the study reported an increase in reactive oxygen species (ROS) levels post-treatment, suggesting oxidative stress as a contributing factor to its cytotoxicity .

Comparison with Similar Compounds

Structural Planarity and Crystallography

  • Dihedral Angles :
    The dihedral angle between aromatic rings in (2E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one is ~9–10°, indicating near-planarity. In contrast, 3-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-prop-2-en-1-one exhibits a larger dihedral angle (~48°), reducing conjugation efficiency . Planar structures often improve binding to biological targets due to enhanced π-π stacking.

Nonlinear Optical Properties

  • Hyperpolarizability :
    Bromine substituents influence optical properties. For example, (2E)-1-(4-bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one has a low hyperpolarizability (0.02 × 10⁻³⁰ esu), whereas (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one shows higher values (2.77 × 10⁻³⁰ esu). The electron-withdrawing bromine in the target compound may reduce polarizability compared to nitro groups .

Tabulated Comparison of Key Chalcone Derivatives

Compound Name Substituents (R₁, R₂) Biological Activity (% Inhibition or IC₅₀) Dihedral Angle (°) Hyperpolarizability (×10⁻³⁰ esu)
(2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one (Target) R₁=4-Br; R₂=2,3-(OCH₃)₂ N/A (Theoretical potential) 9–10 N/A
(E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one R₁=4-NH₂; R₂=2,3-(OCH₃)₂ 31.58% (PfFd-PfFNR) ~5–10 N/A
(E)-1-(4-Methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one R₁=4-OCH₃; R₂=2,4-(OCH₃)₂ 38.16% (PfFd-PfFNR) ~15–20 N/A
(2E)-1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one R₁=4-Br; R₂=4-SCH₃ N/A ~12–15 0.02
(2E)-3-(3-Methylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one R₁=4-NO₂; R₂=3-CH₃ N/A ~8–12 2.77

Key Research Findings and Implications

Substituent Position Matters : Bromine at the para position (vs. meta) enhances planarity and may improve target binding .

Methoxy vs. Amino Groups: Methoxy groups provide steric bulk and moderate electron-donating effects, whereas amino groups facilitate hydrogen bonding, crucial for enzyme inhibition .

Synthetic Challenges: Brominated chalcones often require optimized Claisen-Schmidt conditions due to lower yields compared to non-halogenated analogs .

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is the most widely employed method for synthesizing chalcones, including (2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one. This base-catalyzed reaction involves the condensation of 4-bromoacetophenone with 2,3-dimethoxybenzaldehyde.

Reaction Conditions

  • Base Catalysts : Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol under reflux.
  • Molar Ratios : A 1:1 stoichiometry of ketone to aldehyde is typical, though excess aldehyde (1.2 equivalents) may improve yields.
  • Temperature : Reflux conditions (70–80°C for ethanol, 60–65°C for methanol) for 4–48 hours, depending on substituent reactivity.

Mechanistic Insights
The reaction proceeds via deprotonation of the acetophenone α-hydrogen by the base, forming an enolate ion. This nucleophile attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone. The 2,3-dimethoxy substituents on the benzaldehyde ring increase electron density, accelerating aldol addition but potentially necessitating longer reaction times due to steric hindrance during dehydration.

Purification
Crude products are typically purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent).

Yield Optimization

  • Solvent Selection : Ethanol outperforms methanol in minimizing side products like bis-aldol adducts.
  • Base Concentration : 40–60% aqueous NaOH yields higher enantiomeric purity compared to weaker bases.

Aldol Condensation Variations

Alternative aldol condensation strategies have been explored to address limitations of the Claisen-Schmidt method:

Proton Exchange Resins
Solid acid catalysts (e.g., Amberlyst-15) enable solvent-free synthesis at 80–100°C, reducing environmental impact. However, yields for methoxy-substituted chalcones remain suboptimal (50–60%) due to incomplete dehydration.

Microwave-Assisted Synthesis
Microwave irradiation (300 W, 100°C) reduces reaction times to 10–15 minutes with comparable yields (70–75%). This method is particularly effective for electron-rich aldehydes like 2,3-dimethoxybenzaldehyde.

Catalytic and Modern Synthesis Methods

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts to bypass traditional condensation routes. A notable method involves coupling 4-bromoacetophenone with 2,3-dimethoxyphenyl vinyl ketone:

Reaction Conditions

  • Catalyst : Pd(OCOCF₃)₂ (20 mol%)
  • Co-Oxidant : Cu(OAc)₂ (0.2 equivalents)
  • Solvent : Dichloroethane under oxygen atmosphere
  • Yield : 82% after 24 hours

Advantages

  • Tolerance for electron-deficient aryl groups.
  • Minimal side products compared to base-catalyzed methods.

Limitations

  • High catalyst loading increases costs.
  • Requires anhydrous conditions and inert atmosphere.

Green Chemistry Approaches

Ultrasonic Irradiation
Sonication (40 kHz, 50°C) in ethanol with KOH reduces reaction times to 1–2 hours, achieving 78% yield. Cavitation effects enhance mass transfer, particularly beneficial for sterically hindered substrates.

Solvent-Free Mechanochemical Synthesis
Grinding 4-bromoacetophenone and 2,3-dimethoxybenzaldehyde with K₂CO₃ in a ball mill (30 Hz, 2 hours) yields 70% product. This method eliminates solvent waste but requires post-reaction extraction.

Industrial-Scale Production Considerations

Scalability of Traditional Methods

Challenges

  • Exothermicity : Large-scale Claisen-Schmidt reactions require controlled cooling to prevent runaway dehydration.
  • Byproduct Management : Bis-aldol adducts necessitate multi-step purification, reducing throughput.

Solutions

  • Continuous Flow Reactors : Microreactors with in-line pH monitoring improve heat dissipation and reaction control, achieving 85% yield at pilot scale.
  • Catalyst Recycling : Immobilized bases (e.g., NaOH on alumina) enable catalyst reuse for 5–7 cycles without yield loss.

Advanced Purification Techniques

High-Performance Liquid Chromatography (HPLC)
Preparative HPLC (C18 column, acetonitrile/water gradient) resolves chalcone isomers, crucial for pharmaceutical applications. However, high solvent consumption limits industrial feasibility.

Membrane Crystallization
Anti-solvent crystallization using polyethersulfone membranes achieves 99% purity with 90% solvent recovery, reducing waste.

Comparative Analysis of Synthesis Methods

Method Conditions Yield (%) Time Scalability Cost ($/kg)
Claisen-Schmidt NaOH/EtOH, reflux 65–75 6–48 h High 120–150
Pd-Catalyzed Coupling Pd(OCOCF₃)₂, O₂ atmosphere 82 24 h Moderate 300–400
Microwave-Assisted KOH/EtOH, 300 W 75 15 min Low 200–250
Mechanochemical K₂CO₃, ball milling 70 2 h High 90–120

Q & A

Q. What are the optimized synthetic routes for (2E)-1-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

The compound is synthesized via Claisen-Schmidt condensation between 4-bromoacetophenone and 2,3-dimethoxyphenyl precursors. Key parameters include:

  • Base selection : Sodium hydroxide or potassium hydroxide in ethanol/methanol at room temperature or mild heating (~40–60°C) to drive the reaction .
  • Scalability : Continuous flow reactors improve yield (>85%) and purity in industrial settings by maintaining precise temperature control and reducing side reactions .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography : Monoclinic crystal system (space group P21/c) with unit cell dimensions (e.g., a = 4.006 Å, b = 23.125 Å, c = 13.493 Å, β = 96.34°) confirms stereochemistry and intermolecular interactions (e.g., π-π stacking, halogen bonds) .
  • NMR/IR spectroscopy :
  • ¹H NMR : δ 7.8–8.2 ppm (aromatic protons), δ 6.3–6.7 ppm (α,β-unsaturated ketone protons) .
  • IR : Strong C=O stretch at ~1680 cm⁻¹, C-Br at ~560 cm⁻¹ .
    • Mass spectrometry : Molecular ion peak at m/z 345 (M⁺) with fragments at m/z 183 (C₆H₄Br⁺) and 162 (C₈H₉O₃⁺) .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer activity : Induces apoptosis in HeLa cells (IC₅₀ = 12.5 μM) via caspase-3 activation and mitochondrial membrane disruption .
  • Antimicrobial effects : Inhibits Staphylococcus aureus (MIC = 25 μg/mL) by disrupting cell wall synthesis .
  • Mechanistic insights : The bromophenyl group enhances lipophilicity, improving membrane permeability, while methoxy substituents modulate electron density for target binding .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and target interactions?

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to determine HOMO-LUMO gap (~4.2 eV), dipole moment (~3.8 Debye), and electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
  • Docking studies : Predict binding to cyclooxygenase-2 (COX-2) (binding energy = -9.2 kcal/mol) via hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns to validate docking results .

Q. How do structural modifications (e.g., halogen substitution) impact reactivity and bioactivity?

  • Bromine vs. chlorine : Bromine’s higher electronegativity increases electrophilicity at the ketone group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions) .
  • Methoxy positioning : 2,3-Dimethoxy groups stabilize the enone system via resonance, whereas 4-methoxy derivatives exhibit reduced antimicrobial potency due to steric hindrance .
  • Comparative crystallography : Bromine’s larger atomic radius disrupts π-π stacking distances (3.8 Å vs. 3.5 Å for chloro analogs), altering crystal packing and solubility .

Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?

  • Solubility discrepancies : Use Hansen solubility parameters (δD = 18.5, δP = 6.2, δH = 4.8) to identify optimal solvents (e.g., DMSO > ethanol > water) and validate via HPLC purity checks .
  • Bioactivity variability : Standardize assays (e.g., MTT for cytotoxicity, broth microdilution for MIC) and control for cell line passage number and culture conditions .
  • Synchrotron XRD : Confirm polymorphic forms (e.g., enone tautomers) that may affect biological activity .

Q. What crystallographic data are essential for understanding intermolecular interactions?

  • Halogen bonding : Br···O interactions (distance = 3.3 Å) stabilize crystal lattices .
  • π-π stacking : Centroid distances between aromatic rings (3.5–4.0 Å) influence melting points (mp = 142–145°C) .
  • Hydrogen bonding : Methoxy O-H···O=C interactions (2.8 Å) contribute to layer formation in the crystal structure .

Q. What strategies validate enzyme inhibition mechanisms proposed for this compound?

  • Kinetic assays : Measure COX-2 inhibition via UV-Vis spectroscopy (λ = 590 nm) using the peroxidase component of the enzyme .
  • Fluorescence quenching : Monitor tryptophan residue quenching in enzyme active sites (Stern-Volmer constant Ksv = 1.2 × 10⁴ M⁻¹) .
  • Site-directed mutagenesis : Replace key residues (e.g., Arg120Ala) to confirm binding interactions .

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